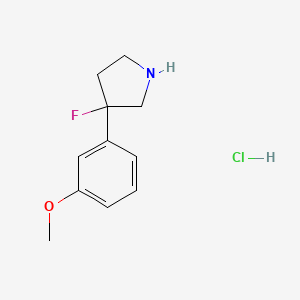

Clorhidrato de 3-Fluoro-3-(3-metoxifenil)pirrolidina

Descripción general

Descripción

3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of fluorinated pyrrolidinesThe presence of both fluorine and methoxy groups in the molecule enhances its biological activity and stability, making it a valuable compound for research and industrial applications .

Aplicaciones Científicas De Investigación

3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential inhibitors for enzymes such as dipeptidyl peptidase IV.

Pharmaceutical Research: The compound is used in the development of new drugs due to its enhanced stability and biological activity.

Chemical Biology: It is employed in studies to understand the interactions between small molecules and biological targets.

Industrial Applications: The compound’s unique properties make it useful in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

Similar compounds such as (s)-(+)-3-fluoropyrrolidine hydrochloride have been reported to inhibit dipeptidyl peptidase iv .

Mode of Action

For instance, if it indeed targets dipeptidyl peptidase IV like its similar compounds, it could inhibit the enzyme’s activity .

Biochemical Pathways

If it acts as an inhibitor of dipeptidyl peptidase IV, it could potentially affect the pathways regulated by this enzyme .

Result of Action

If it inhibits dipeptidyl peptidase IV, it could potentially alter the levels of peptides regulated by this enzyme .

Análisis Bioquímico

Biochemical Properties

3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and immune regulation . The interaction between 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride and DPP-IV results in the inhibition of the enzyme’s activity, which can influence glucose homeostasis and immune responses.

Cellular Effects

The effects of 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride on cellular processes are diverse and depend on the cell type and experimental conditions. In various cell lines, this compound has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of DPP-IV by 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride can lead to altered signaling through the incretin pathway, affecting insulin secretion and glucose uptake in pancreatic beta cells.

Molecular Mechanism

At the molecular level, 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride exerts its effects primarily through the inhibition of DPP-IV . The fluorine atom in the compound’s structure enhances its binding affinity to the enzyme’s active site, leading to competitive inhibition. This inhibition prevents the cleavage of incretin hormones, thereby prolonging their activity and enhancing insulin secretion. Additionally, 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride may influence gene expression by modulating transcription factors involved in glucose metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . In vitro studies have shown that the inhibitory effects on DPP-IV can persist for several hours, but prolonged exposure may lead to partial degradation and reduced efficacy. Long-term studies in vivo have indicated that repeated administration can result in sustained inhibition of DPP-IV activity, with potential implications for glucose homeostasis and immune function.

Dosage Effects in Animal Models

The effects of 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride in animal models are dose-dependent. At lower doses, the compound effectively inhibits DPP-IV activity without causing significant adverse effects . Higher doses may lead to toxicity, including gastrointestinal disturbances and immune suppression. Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of DPP-IV, while doses above this threshold can result in diminishing returns and increased risk of adverse effects.

Metabolic Pathways

3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride is involved in metabolic pathways related to glucose metabolism and immune regulation. The compound interacts with enzymes such as DPP-IV, influencing the breakdown and activity of incretin hormones . This interaction can affect metabolic flux and metabolite levels, leading to changes in glucose homeostasis and immune responses. Additionally, the compound may be metabolized by liver enzymes, resulting in the formation of various metabolites with distinct biological activities.

Transport and Distribution

Within cells and tissues, 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . The compound’s solubility in aqueous solutions facilitates its uptake by cells, where it can accumulate in specific compartments. Transporters such as organic cation transporters (OCTs) may play a role in the cellular uptake and distribution of the compound, influencing its localization and activity.

Subcellular Localization

The subcellular localization of 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the presence of a methoxyphenyl group may facilitate its localization to membrane-bound organelles, where it can interact with membrane-associated proteins and enzymes. This localization can influence the compound’s inhibitory effects on DPP-IV and other biomolecules.

Métodos De Preparación

The synthesis of 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available aldehydes and fluorinated reagents.

Condensation Reaction: Benzaldehyde is condensed with t-butylsulfinamide to form the corresponding imine.

Vinylation: The imine undergoes vinylation with vinylmagnesium bromide to produce an allylic amine.

Reductive Amination: The allylic amine is then subjected to reductive amination with p-anisaldehyde to yield the protected amine.

Final Steps: The protected amine is deprotected and converted to the hydrochloride salt to obtain the final product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Análisis De Reacciones Químicas

3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

Similar compounds to 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride include other fluorinated pyrrolidines and methoxy-substituted pyrrolidines. These compounds share similar structural features but may differ in their biological activity and stability. For example:

3-Fluoro-3-(3-methylphenyl)pyrrolidine hydrochloride: This compound has a methyl group instead of a methoxy group, which may affect its biological activity and pharmacokinetic properties.

3-Fluoro-3-(4-methoxyphenyl)pyrrolidine hydrochloride: The position of the methoxy group can influence the compound’s interaction with molecular targets and its overall stability.

The uniqueness of 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride lies in its specific substitution pattern, which provides a balance of stability and biological activity, making it a valuable compound for various applications.

Actividad Biológica

3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride is a pyrrolidine derivative that has gained attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride is CHClFNO. The presence of a fluorine atom and a methoxy group on the phenyl ring contributes to its unique chemical properties, which may influence its biological activity.

Antimicrobial Activity

Research indicates that 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity of 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine Hydrochloride

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | ≤ 0.25 µg/mL |

| Escherichia coli | > 200 µg/mL |

| Pseudomonas aeruginosa | No activity |

| Candida albicans | No activity |

The compound demonstrated selective activity against Gram-positive bacteria while showing no significant effect on Gram-negative bacteria or fungi at the tested concentrations .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation in various cell lines.

Case Study: Inhibition of Cancer Cell Growth

In a study investigating the effects of several pyrrolidine derivatives on cancer cells, 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride was found to significantly reduce cell viability in T-24 bladder cancer cells. The compound exhibited an IC value indicating effective growth inhibition.

Table 2: Anticancer Activity Data

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| T-24 (Bladder) | 15 | Induction of apoptosis |

| PC-3 (Prostate) | 20 | Cell cycle arrest in S phase |

These results highlight the potential of this compound as a candidate for further development in cancer therapeutics .

The biological activity of 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride is believed to be mediated through multiple mechanisms. It may act by:

- Enzyme Inhibition : The compound could bind to specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : Interaction with cellular receptors may alter signaling pathways, leading to reduced cell growth and increased apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress in target cells, promoting cell death.

Propiedades

IUPAC Name |

3-fluoro-3-(3-methoxyphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c1-14-10-4-2-3-9(7-10)11(12)5-6-13-8-11;/h2-4,7,13H,5-6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKODRYYPSMZFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCNC2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803582-10-6 | |

| Record name | Pyrrolidine, 3-fluoro-3-(3-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803582-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.